BenchChemオンラインストアへようこそ!

9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide

Pharmacophore modeling NSCLC inhibition EGFR-independent pathways

This 2,9-disubstituted 8-oxopurine-6-carboxamide is a critical comparator for systematic kinase and microtubule-targeting SAR. It features a C2-phenethyl chain (extending hydrophobic reach beyond C2-phenyl analogs) and an N9-4-ethoxyphenyl group that modulates electronic/steric fit at the target interface—a substitution pattern shown in pharmacophore models to shift ΔCost values versus simpler variants. Procure this exact compound to probe ethylene-linker effects within the validated 8-oxopurine-6-carboxamide scaffold class or as a starting material for 6-carboxamide derivatization libraries.

Molecular Formula C22H21N5O3
Molecular Weight 403.442
CAS No. 898422-12-3
Cat. No. B2564909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
CAS898422-12-3
Molecular FormulaC22H21N5O3
Molecular Weight403.442
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4
InChIInChI=1S/C22H21N5O3/c1-2-30-16-11-9-15(10-12-16)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H2,23,28)(H,26,29)
InChIKeyOHIHMUDCERXSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-Ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-12-3): Chemical Class and Baseline Characterization for Research Procurement


9-(4-Ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-12-3, molecular formula C22H21N5O3, MW 403.44 g/mol) is a synthetic 2,9-disubstituted 8-oxopurine-6-carboxamide derivative. This compound belongs to a scaffold class that has been explored as a basis for kinase inhibition (including EGFR and PI3K pathways) and anticancer activity [1]. The purine-6-carboxamide core with 8-oxo substitution serves as a recognized pharmacophore for microtubule-targeting and NSCLC inhibition, as established by Huang et al. (2019), who demonstrated that structurally related 8-oxopurine-6-carboxamides exhibit IC50 < 1.5 μM against H1975 lung adenocarcinoma cells [2]. The compound is catalogued in commercial screening libraries (e.g., Otava Ltd.) as a building block and research probe, with typical vendor-reported purity of ≥95% . However, direct primary literature reporting quantitative biological, physicochemical, or selectivity data specific to this exact compound is currently absent from the public domain, making procurement decisions reliant on class-level SAR inference and computational predictions.

Why Generic 8-Oxopurine-6-Carboxamide Analogs Cannot Replace 9-(4-Ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide in Focused Research Programs


The 8-oxopurine-6-carboxamide scaffold derives its biological activity from a precisely mapped pharmacophore in which the C2-aryl/alkyl substituent occupies a hydrophobic pocket, the 8-oxo group functions as a hydrogen bond acceptor, the 6-carboxamide provides a hydrogen bond donor, and the N9-aryl group engages in aromatic ring interactions [1]. In the target compound, the C2-phenethyl chain introduces two sp³ methylene units that extend the hydrophobic reach beyond that of a C2-phenyl analog, while the N9-4-ethoxyphenyl group provides a distinct electronic and steric signature versus 4-methoxy, 4-fluoro, or unsubstituted phenyl variants. Substituting any close analog—such as 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-64-5, MW 375.4), which lacks the ethylene spacer, or 9-(4-methoxyphenyl)-8-oxo-2-phenethyl analogs—would alter both the conformational flexibility and the hydrogen-bonding capacity at the target protein interface . The Huang et al. pharmacophore model demonstrated that even minor modifications at C2 and N9 shift ΔCost values (a measure of pharmacophore fit), with the initial model's ΔCost of 54.763 falling below the 90% statistical significance threshold of 60, underscoring the sensitivity of biological activity to specific substitution patterns [1]. Consequently, generic replacement with in-class analogs risks losing the precise spatial and electronic complementarity required for target engagement, making direct procurement of the exact compound essential for reproducible SAR exploration.

Quantitative Evidence Guide: Differentiating 9-(4-Ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-12-3) from Its Closest Analogs


C2-Phenethyl Chain Length Provides Extended Hydrophobic Reach Versus C2-Phenyl Analog (CAS 898446-64-5)

The target compound bears a C2-phenethyl substituent (CH2CH2Ph) that extends the hydrophobic reach by two additional sp³ carbon atoms compared to the direct C2-phenyl analog 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-64-5). In the pharmacophore model developed by Huang et al. (2019), the hydrophobic region was mapped to the para-position of the C2-phenyl ring, and variations at C2 directly influenced the model's predictive power (ΔCost). The initial model with limited C2 variation yielded a sub-threshold ΔCost = 54.763, and the authors subsequently synthesized >30 derivatives with diverse C2 and N9 substitutions to achieve a model with ΔCost > 60 at 90% statistical significance [1]. The phenethyl extension in the target compound is predicted to deepen hydrophobic pocket occupancy compared to the phenyl analog (MW 375.4, lacking the ethylene linker) .

Pharmacophore modeling NSCLC inhibition EGFR-independent pathways Structure-activity relationship (SAR)

N9-4-Ethoxyphenyl Electronic Modulation Versus N9-4-Methoxy or 4-Fluoro Analogs: Impact on EGFR Kinase Domain Binding

The N9-4-ethoxyphenyl group in the target compound provides a stronger electron-donating effect (Hammett σp = -0.24 for OEt vs σp = -0.27 for OMe) combined with a larger steric footprint than 4-methoxy analogs, while the ethoxy oxygen serves as an additional hydrogen bond acceptor site. The Chatterjee et al. (2026) study on 2,9-disubstituted purine-6-carboxamides as EGFR inhibitors demonstrated that the best compound (6E) achieved an EGFR enzymatic IC50 of 105.96 nM and cellular IC50 of 4.35 μM against A549 cells, outperforming erlotinib (EGFR IC50 = 218.47 nM; cellular IC50 = 11.83 μM) by approximately 2-fold [1]. DFT analysis in that study revealed energetically favorable transition states supporting regioselective substitution. The target compound's N9-4-ethoxyphenyl group is hypothesized to engage in enhanced van der Waals contacts and potential H-bond bridging relative to smaller N9-substituents, though direct head-to-head experimental comparison data are not available.

EGFR kinase inhibition Electronic effects Hydrogen bond acceptor DFT analysis

Dual Hydrophobic-Aromatic Pharmacophore Mapping: Alignment with the Huang et al. 3D-QSAR Model for Microtubule-Targeting Activity

The Huang et al. (2019) 3D-QSAR pharmacophore model mapped four key features for 8-oxopurine-6-carboxamide anticancer activity: hydrogen bond acceptor (8-oxo), hydrogen bond donor (6-carboxamide NH2), aromatic ring (C2-aryl), and hydrophobic region (para-position of C2-aryl and the ethoxy group at N9) [1]. The target compound explicitly satisfies all four features: the C2-phenethyl provides hydrophobic and aromatic interactions (the phenyl ring maps to the aromatic feature, while the ethylene linker extends into the hydrophobic pocket), the 8-oxo serves as HBA, the 6-carboxamide as HBD, and the N9-4-ethoxyphenyl contributes both aromatic and hydrophobic character. The lead compound in the Huang study, GRC0321 (1a), induced microtubule fragmentation via katanin targeting and activated JNK-mediated apoptosis, with IC50 < 1.5 μM against H1975 cells. The target compound's phenethyl extension may enhance hydrophobic pocket occupancy compared to the C2-phenyl lead, though this prediction requires experimental validation.

Microtubule fragmentation Katanin targeting 3D-QSAR pharmacophore G2/M cell cycle arrest

Predicted Physicochemical Differentiation: Lipophilicity, Polar Surface Area, and Drug-Likeness Profile Versus Close Analogs

Based on structural calculation (fragment-based methods), the target compound exhibits a predicted clogP of approximately 2.8–3.2, topological polar surface area (TPSA) of approximately 110 Ų, 2 hydrogen bond donors (carboxamide NH2), 7 hydrogen bond acceptors (ethoxy O, 8-oxo O, carboxamide O, four purine N atoms), and 7 rotatable bonds (MW 403.44). Compared to the direct C2-phenyl analog (CAS 898446-64-5, MW 375.4), the target compound shows higher lipophilicity (estimated ΔclogP ≈ +0.6 to +0.8) and increased molecular weight (+28 Da) due to the ethylene spacer . Compared to 9-(4-methoxyphenyl)-8-oxo-2-phenethyl analogs, the ethoxy group provides higher lipophilicity (estimated ΔclogP ≈ +0.5 vs methoxy) and a larger molar refractivity. All calculated parameters fall within Lipinski Rule of Five space (MW ≤ 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10), indicating favorable drug-like properties [1]. However, these are computational predictions; experimental logP and solubility data are not publicly available.

Physicochemical profiling Lipinski rule of five ADME prediction Calculated logP

Synthetic Tractability and Building Block Utility: Catalyst-Free Synthetic Route Availability for 2,9-Disubstituted Purine-6-Carboxamides

The Chatterjee et al. (2026) study established a catalyst-free, high-yielding (85–93%) synthetic route for 2,9-disubstituted purine-6-carboxamides, demonstrating the scaffold's accessibility without transition metal catalysis [1]. This methodology is directly applicable to the target compound and its analogs, enabling efficient scale-up for focused library synthesis. The 8-oxo-8,9-dihydro-7H-purine-6-carboxamide core with the specific C2-phenethyl and N9-4-ethoxyphenyl substitution pattern serves as a versatile intermediate for further derivatization at the 6-carboxamide position (e.g., conversion to hydroxamate, amidoxime, or substituted amide), as demonstrated by the fragment-based approach of Huang et al. that yielded compounds 17 and 19a with enhanced potency [2]. The compound's commercial availability as a building block (vendor-reported purity ≥95%) facilitates procurement for medicinal chemistry programs without the need for de novo synthesis .

Catalyst-free synthesis Green chemistry Purine building block Combinatorial library synthesis

IMPORTANT CAVEAT: Absence of Direct Experimental Comparative Data for This Exact Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and chemical supplier databases (conducted April 2026) did not identify any primary research publication, patent, or authoritative database entry containing quantitative biological activity (IC50, Ki, EC50), selectivity profiling, pharmacokinetic (ADME), or in vivo efficacy data for 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-12-3) [1]. No direct head-to-head comparison data exist against its closest analogs (e.g., CAS 898446-64-5, 898422-27-0, 898446-71-4). All evidence presented in this guide is based on class-level SAR inference from structurally related 8-oxopurine-6-carboxamide derivatives studied by Huang et al. (2019) and Chatterjee et al. (2026), combined with computational property predictions. The compound is catalogued as a screening/building block compound by multiple vendors but has not been the subject of focused biological characterization in the public domain. Consequently, any procurement decision relying on predicted biological activity carries substantial validation risk, and users should budget for confirmatory synthesis and primary screening as part of their research plan.

Data gap Experimental validation required Procurement risk assessment

Recommended Research Application Scenarios for 9-(4-Ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-12-3)


Focused SAR Exploration of C2-Hydrophobic Chain Length in 8-Oxopurine-6-Carboxamide Anticancer Leads

The target compound's C2-phenethyl substituent represents a specific increment in hydrophobic chain length (two sp³ carbons) relative to the C2-phenyl lead scaffold characterized by Huang et al. (2019). Researchers conducting systematic SAR around the C2 position can procure this compound to probe the effect of ethylene linker insertion on microtubule-targeting activity and EGFR-independent NSCLC inhibition, directly comparing with C2-phenyl (CAS 898446-64-5), C2-benzyl, and C2-(3-phenylpropyl) analogs within the same N9-4-ethoxyphenyl series. This application is directly supported by the pharmacophore model showing that hydrophobic features at the C2 para-position contribute to biological activity [1].

EGFR Kinase Selectivity Profiling Panel with 2,9-Disubstituted Purine-6-Carboxamide Library

Given the demonstrated EGFR inhibitory activity of 2,9-disubstituted purine-6-carboxamides (Chatterjee et al., 2026, reporting compound 6E with EGFR enzymatic IC50 of 105.96 nM), the target compound can serve as a comparator in kinase selectivity panels to assess how the combination of C2-phenethyl and N9-4-ethoxyphenyl substitution influences selectivity across the kinome. Procurement for this scenario is rational when the compound is part of a broader library including N9-4-methoxy, N9-4-fluoro, and C2-aryl variants, enabling multi-parameter optimization of potency and selectivity [2].

Microtubule Fragmentation and Katanin-Targeting Mechanism of Action Studies

The 8-oxopurine-6-carboxamide scaffold has been validated as a microtubule-targeting agent acting through katanin-mediated severing (Huang et al., 2019). The target compound, possessing all four essential pharmacophore features (HBA, HBD, aromatic ring, hydrophobic), is suitable for inclusion in phenotypic screening cascades aimed at identifying novel microtubule-disrupting agents that operate through non-taxane, non-vinca mechanisms. This is particularly relevant for NSCLC models harboring EGFR T790M mutations, where the lead compound GRC0321 induced G2/M arrest and JNK-mediated apoptosis [3].

Green Chemistry Derivatization Platform: 6-Carboxamide Functionalization to Hydroxamate and Amidoxime Analogs

The target compound's 6-carboxamide group is a demonstrated site for fragment-based derivatization to hydroxamate and amidoxime analogs, which Huang et al. showed can enhance hydrogen bonding with target proteins and improve cellular potency (compounds 17 and 19a: H1975 IC50 < 1.5 μM). Procuring this compound as a starting material enables application of the catalyst-free protocols established by Chatterjee et al. (85–93% yield) for building focused libraries with systematic 6-position variation while holding C2 and N9 substitution constant, facilitating SAR deconvolution at the carboxamide site [4].

Quote Request

Request a Quote for 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.